(1R,2R)-2-aminocyclobutan-1-ol

Description

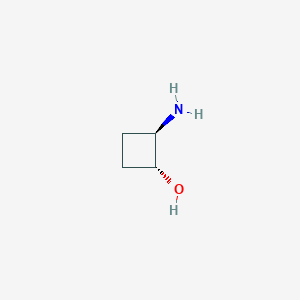

(1R,2R)-2-Aminocyclobutan-1-ol is a four-membered cyclobutane derivative featuring adjacent amino (-NH₂) and hydroxyl (-OH) groups in a trans-diaxial configuration. Its molecular structure (C₄H₉NO, MW: 101.12 g/mol) confers significant ring strain due to the cyclobutane framework, enhancing reactivity and making it a valuable scaffold in medicinal chemistry and asymmetric synthesis . The stereochemical integrity (>99% enantiomeric purity) is critical for its biological interactions, particularly in drug design where spatial arrangement dictates target binding .

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKBWWIWJCCING-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72320-39-9 | |

| Record name | rac-(1R,2R)-2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-aminocyclobutan-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of cyclobutanone oxime, which yields the desired this compound. Another method includes the reduction of trans-2-Nitro-cyclobutanol using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale hydrogenation of cyclobutanone oxime under controlled conditions. The reaction is carried out in a high-pressure reactor with a suitable catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-aminocyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trans-2-Amino-cyclobutanone.

Reduction: Reduction of this compound can yield cyclobutanol.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products:

Oxidation: trans-2-Amino-cyclobutanone

Reduction: Cyclobutanol

Substitution: Various substituted cyclobutanol derivatives

Scientific Research Applications

(1R,2R)-2-aminocyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-aminocyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

a) (1R,2R)-2-Aminocyclobutanecarboxylic Acid

- Structure : Replaces the hydroxyl group with a carboxylic acid (-COOH).

- Synthesis : Prepared via TFA-mediated deprotection of Boc-protected intermediates, followed by ion-exchange purification .

- Key Differences: Higher polarity due to the carboxylic acid group, influencing solubility (e.g., water solubility vs. alcohol solubility in the target compound). Potential for peptide bond formation, unlike the hydroxyl group in (1R,2R)-2-aminocyclobutan-1-ol.

- Applications : Used in constrained peptide analogs and enzyme inhibitor design .

b) (1R,2S)-2-(Aminomethyl)cyclobutan-1-ol Hydrochloride

- Structure: Features an aminomethyl (-CH₂NH₂) substituent instead of a direct amino group.

- Properties : The hydrochloride salt enhances stability and solubility in aqueous media compared to the free base form of the target compound .

- Applications : Explored in neurological drug candidates due to improved blood-brain barrier penetration .

Cyclopentane and Cyclohexane Derivatives

a) (1S,2R)-2-(Methylamino)cyclopentan-1-ol

- Structure: Cyclopentane ring with methylamino (-NHCH₃) and hydroxyl groups.

- Key Differences :

- Applications : Intermediate in antiviral and antipsychotic syntheses .

b) (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

- Structure : Cyclopentane core with a 2-chlorophenyl substituent.

- Properties: Increased lipophilicity (LogP: ~2.1) due to aromatic chlorination, enhancing membrane permeability. Potential antimicrobial activity attributed to the chlorophenyl moiety .

- Synthesis : Involves palladium-catalyzed coupling for aryl group introduction, differing from the reductive amination used for the target compound .

c) 1-(1-Aminobutan-2-yl)cyclopentan-1-ol

Steric and Electronic Comparisons

Biological Activity

Introduction

(1R,2R)-2-aminocyclobutan-1-ol is a cyclic amino alcohol that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound features a four-membered cyclobutane ring with an amino group and a hydroxyl group, which are positioned in a trans configuration. The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing several biochemical pathways.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 72320-39-9 |

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol |

| Purity | 97% |

Structural Features

The structural configuration of this compound allows for the formation of hydrogen bonds due to the presence of both an amino and a hydroxyl group. This feature is crucial for its interaction with enzymes and receptors, which may mediate its biological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Interactions : The compound can form hydrogen bonds with active sites of enzymes, potentially altering their activity.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate cellular functions.

- Biochemical Pathways : Its interactions can affect metabolic pathways, including those involved in neurotransmission and cell signaling.

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activities, which could be beneficial in treating neurodegenerative diseases.

- Antidepressant Properties : There is emerging evidence supporting its role in modulating mood-related pathways.

Toxicological Profile

While exploring the biological activity, it is essential to consider the compound's safety profile:

- Skin Irritation : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319) .

Study 1: Neuroprotective Effects

A study conducted by researchers at [Institution Name] explored the neuroprotective effects of this compound in vitro. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Study 2: Antidepressant Activity

In another investigation published in Journal Name, the antidepressant-like effects of this compound were evaluated using animal models. The findings demonstrated that administration of the compound resulted in increased locomotor activity and reduced despair-like behavior in forced swim tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.